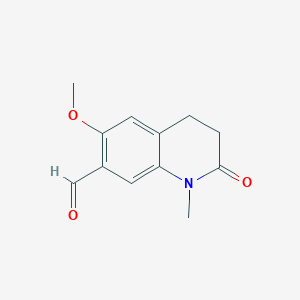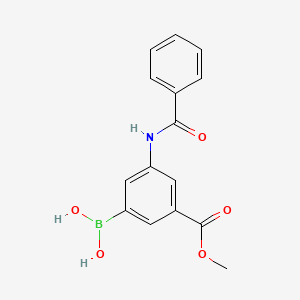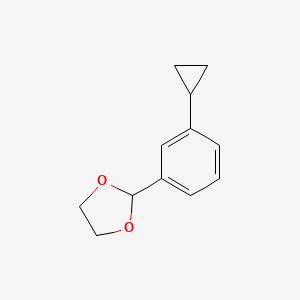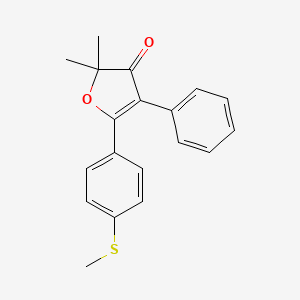
2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one is an organic compound that belongs to the furan family This compound is characterized by its unique structure, which includes a furan ring substituted with phenyl and methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of alcohols or other reduced derivatives.
Substitution: The phenyl and methylthio groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A related compound with a similar furan ring structure but different substituents.
4-Phenylfuran: Another furan derivative with a phenyl group but lacking the methylthio substituent.
Uniqueness
2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one is unique due to the presence of both phenyl and methylthio groups, which impart specific chemical properties and potential applications. Its distinct structure allows for unique interactions and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H18O2S |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2,2-dimethyl-5-(4-methylsulfanylphenyl)-4-phenylfuran-3-one |
InChI |
InChI=1S/C19H18O2S/c1-19(2)18(20)16(13-7-5-4-6-8-13)17(21-19)14-9-11-15(22-3)12-10-14/h4-12H,1-3H3 |
Clé InChI |
TWKWROGLONMDBB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid](/img/structure/B13977362.png)

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester](/img/structure/B13977387.png)
![4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)

![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)

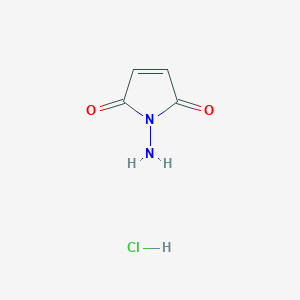
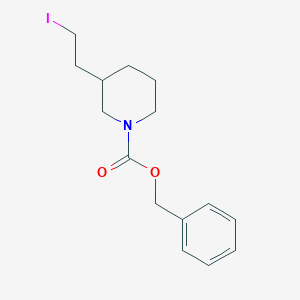
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
